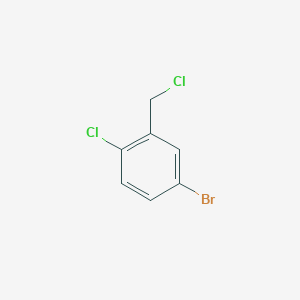

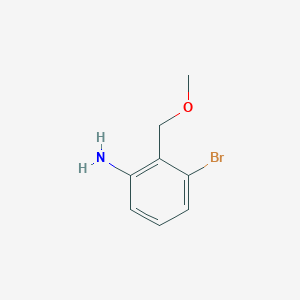

![molecular formula C11H18N2O2S2 B1517876 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine CAS No. 933685-78-0](/img/structure/B1517876.png)

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 2-Thiopheneethylamine, an aromatic amine, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]acetic acid” is "1S/C11H15NO4S2/c13-10(14)8-9-4-5-11(17-9)18(15,16)12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its related compounds. For instance, “2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]acetic acid” is a powder with a molecular weight of 289.38, and it is stored at room temperature .Aplicaciones Científicas De Investigación

Anticancer Applications

A study by Rehman et al. (2018) focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate their anticancer potential. The synthesized compounds demonstrated significant anticancer activity, with certain derivatives showing low IC50 values, indicating strong anticancer agents relative to doxorubicin used as a reference. This research highlights the potential of piperidine-based compounds in cancer therapy, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Synthesis and Chemical Behavior

The aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including studies on piperidine derivatives, revealed insights into reactivity and transition-state structures, indicating a concerted mechanism through a later transition state. Such chemical behavior studies are essential for understanding the reactivity of piperidine-based compounds and their potential applications in various chemical syntheses (Um et al., 2009).

Green Chemistry Applications

Research by Basirat et al. (2019) employed a dual-functional ionic liquid for the one-pot multi-component synthesis of piperidines and dihydropyrrol-2-ones. This approach offers advantages such as good yields, easy work-ups, and utilizes mild and clean reaction conditions, demonstrating the application of piperidine-based compounds in promoting sustainable chemical practices (Basirat et al., 2019).

Basicity Modulation

A study explored the remote modulation of amine basicity by a phenylsulfone and a phenylthio group, providing valuable insights into the electron-withdrawing effects of sulfone groups and their impact on the basicity of nearby basic functional groups. Such understanding is crucial for the design of piperidine-based compounds with tailored properties for specific applications (Martin et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-piperidin-1-ylsulfonylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-5-11(16-10)17(14,15)13-8-2-1-3-9-13/h4-5H,1-3,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOFADRYFQAUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

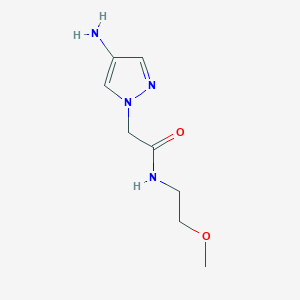

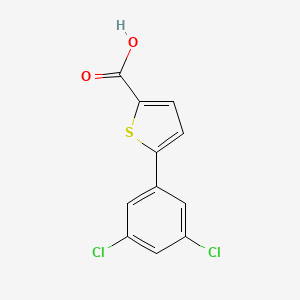

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

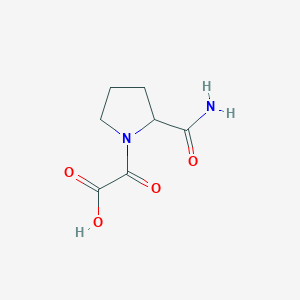

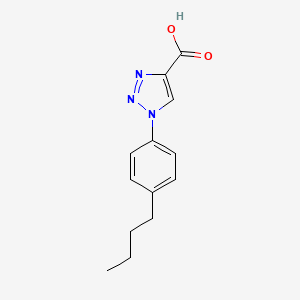

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)

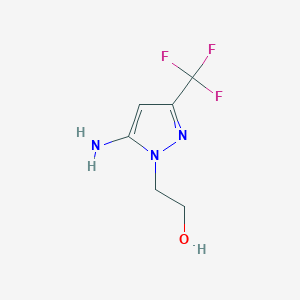

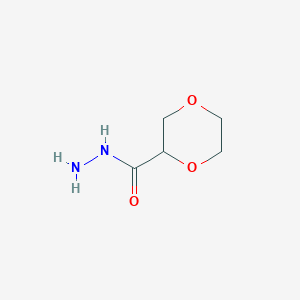

![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)